
6-(Propane-1-sulfonyl)-hexylamine
Overview
Description
Propane-1-sulfonyl chloride, a compound similar to the one you’re asking about, is used in the synthesis of various organic compounds . It has a molecular weight of 142.60 and its linear formula is CH3CH2CH2SO2Cl .
Molecular Structure Analysis
The molecular structure of a compound similar to “6-(Propane-1-sulfonyl)-hexylamine”, propane-1-sulfonyl chloride, is available . Its InChI key is KPBSJEBFALFJTO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Propane-1-sulfonyl chloride, a compound similar to “6-(Propane-1-sulfonyl)-hexylamine”, has a boiling point of 78-79 °C/15 mmHg (lit.) and a density of 1.267 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Functionalized Ionic Liquids and Polymers
- Dual-Functionalized Zwitterionic Salts and Ionic Liquids : Zhu et al. (2007) synthesized hydroxyl and sulfonyl dual-functionalized zwitterionic salts and acidic room temperature ionic liquids starting from hydroxylamine and 1,3-propane sultone. These substances can be used for synthesizing other functionalized ionic liquids or ionic liquid-polymer (polyelectrolyte) (Zhu et al., 2007).
Antimicrobial and Biological Activities
- Sulfonate Derivatives with Biological Activity : Fadda et al. (2016) used 1,3-propane sultone to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, creating sulfonate derivatives with potential antimicrobial and antifungal activities (Fadda et al., 2016).
Modulation of Solubility and Phase Behavior
- Polyzwitterions with Thermoresponsive Behavior : Hildebrand et al. (2016) synthesized polyzwitterions from monomers like 2-hydroxy-3-((3-methacrylamidopropyl)dimethylammonio)propane-1-sulfonate, which show thermoresponsive behavior in water, with phase separation at low temperatures (Hildebrand et al., 2016).
Surface Modification and Material Science
- Chemical Modification of Cotton : Ward et al. (1972) discussed the reaction of propane sultone with sodium cellulosate in nonaqueous solvents for modifying cotton, resulting in fabrics with higher sulfur content (Ward et al., 1972).
- Surface Sulfonation of Polyethylene : Lin et al. (1994) employed 1,3-propane sultone for surface sulfonation of ammonia and allylamine plasma treated low-density polyethylene, affecting its nitrogen and sulfur concentrations and contact angles (Lin et al., 1994).
Energy and Battery Applications
- Improved Lithium Ion Battery Safety : Park et al. (2009) studied 1,3-propane sultone as an additive for graphite electrodes in lithium batteries, leading to improved electrochemical performances and safety (Park et al., 2009).
Advanced Materials and Catalysis
- Sulfonated Block Copolymers for Fuel-Cell Applications : Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, showing potential for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).
- Enhanced Ambipolar Charge-Transport Mobilities : Liu et al. (2021) integrated a small amount of the 3-(hexyldimethylammonio)propane-1-sulfonate zwitterionic side chain into a diketopyrrolopyrrole ambipolar polymer, significantly improving the hole and electron mobilities (Liu et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as 2,4-dienoyl-coa reductase in humans and enoyl- [acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Mode of Action
It’s known that sulfonyl compounds often act as electrophilic warheads, reacting with nucleophilic residues in target proteins .
Biochemical Pathways
It’s worth noting that sulfonyl compounds are often involved in sulfur-fluoride exchange (sufex) processes, which have diverse applications in chemical biology .
Pharmacokinetics
Similar compounds have been noted for their resistance to hydrolysis under physiological conditions, which could potentially impact their bioavailability .
Result of Action
Sulfonyl compounds are known to have unique structures and new mechanisms of action, which can serve as lead compounds for designing new drugs with similar biological targets and enhancing therapeutic efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(Propane-1-sulfonyl)-hexylamine. For instance, the stability of similar sulfonyl compounds can be affected by air and moisture . Additionally, the pH of the environment can influence the rate of reactions involving these compounds .
properties
IUPAC Name |
6-propylsulfonylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2S/c1-2-8-13(11,12)9-6-4-3-5-7-10/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVUYIAFHOMHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propane-1-sulfonyl)-hexylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)
![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)
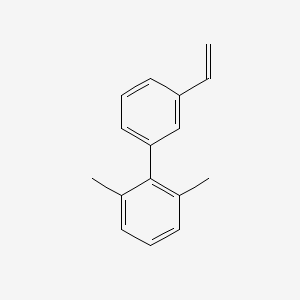
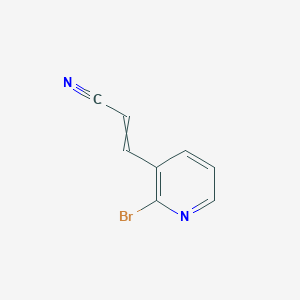
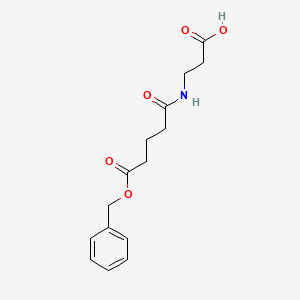
![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)
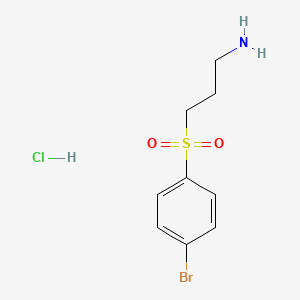

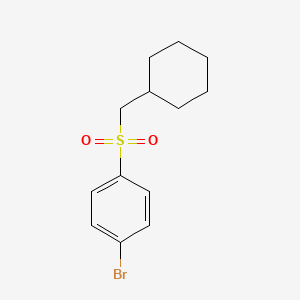
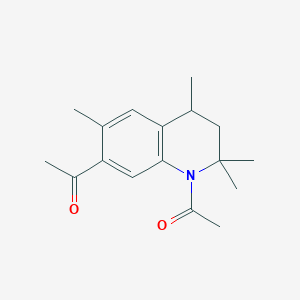
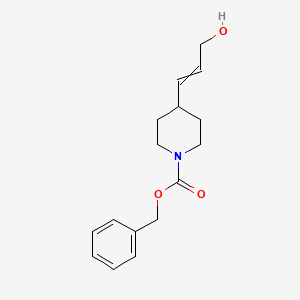
![1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412633.png)
![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)